cIAP1 Ligand-Linker Conjugates 14

PROTAC SNIPER Linkerology

cIAP1 Ligand-Linker Conjugates 14 (CAS 1351169-40-8, synonym E3 ligase Ligand-Linker Conjugates is a bifunctional chemical tool consisting of a ligand for the E3 ubiquitin ligase cellular inhibitor of apoptosis protein 1 (cIAP1) and a PROTAC linker. It is designed as a modular building block for the assembly of Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), a class of proteolysis-targeting chimeras (PROTACs) that recruit cIAP1 to induce proximity-driven ubiquitination and proteasomal degradation of target proteins.

Molecular Formula C39H49N3O10
Molecular Weight 719.8 g/mol
Cat. No. B12425197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamecIAP1 Ligand-Linker Conjugates 14
Molecular FormulaC39H49N3O10
Molecular Weight719.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCCOCCOCCOCC(=O)O)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
InChIInChI=1S/C39H49N3O10/c1-26(2)22-34(37(46)40-16-17-49-18-19-50-20-21-51-25-35(43)44)41-38(47)36(45)33(23-27-10-4-3-5-11-27)42-39(48)52-24-32-30-14-8-6-12-28(30)29-13-7-9-15-31(29)32/h3-15,26,32-34,36,45H,16-25H2,1-2H3,(H,40,46)(H,41,47)(H,42,48)(H,43,44)/t33-,34+,36+/m1/s1
InChIKeyDCRUHCTZKLQUKA-ZHAMFGDSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

cIAP1 Ligand-Linker Conjugates 14: A Defined PROTAC Building Block for cIAP1-Mediated Protein Degradation


cIAP1 Ligand-Linker Conjugates 14 (CAS 1351169-40-8, synonym E3 ligase Ligand-Linker Conjugates 36) is a bifunctional chemical tool consisting of a ligand for the E3 ubiquitin ligase cellular inhibitor of apoptosis protein 1 (cIAP1) and a PROTAC linker . It is designed as a modular building block for the assembly of Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), a class of proteolysis-targeting chimeras (PROTACs) that recruit cIAP1 to induce proximity-driven ubiquitination and proteasomal degradation of target proteins . The compound has a molecular weight of 719.82 Da, a formula of C39H49N3O10, and is typically supplied at >98% purity .

Why cIAP1 Ligand-Linker Conjugates 14 Cannot Be Interchanged with Other In-Class Conjugates


Generic substitution among cIAP1 ligand-linker conjugates is not straightforward because the length and chemical composition of the linker directly affect the ternary complex formation efficiency, target protein degradation potency, and selectivity between cIAP1 and XIAP . In the context of SNIPER development, even a single ethylene glycol unit difference in linker length has been shown to profoundly alter degradation kinetics and the cellular apoptosis response . Therefore, the precise structural features of Conjugate 14, such as its specific PEG3 linker, are critical design parameters that cannot be assumed to be functionally equivalent in other conjugates like Conjugate 15 (PEG2-based) without direct experimental validation.

Quantitative Differentiation of cIAP1 Ligand-Linker Conjugates 14 from Closest Analogues


Longer PEG3 Linker in Conjugate 14 vs. Shorter PEG2 Linker in Conjugate 15

cIAP1 Ligand-Linker Conjugates 14 incorporates a polyethylene glycol (PEG) × 3 linker unit, which is one ethylene glycol unit longer than the PEG × 2 linker found in the closest commercial analog, cIAP1 Ligand-Linker Conjugates 15 . In published SNIPER optimization studies, extending the PEG linker from 2 to 3 units in a structurally analogous system (Dasatinib-LCL161 conjugate) resulted in SNIPER(ABL)-39, which exhibits a DC50 of 10 nM for BCR-ABL degradation . The molecular weight differs accordingly: Conjugate 14 is 719.82 Da, while Conjugate 15 is 661.78 Da, a difference of 58.04 Da corresponding to one additional CH2CH2O unit .

PROTAC SNIPER Linkerology

High Purity Specification Ensures Reproducible Conjugation Efficacy

cIAP1 Ligand-Linker Conjugates 14 is specified at >98% purity by the manufacturer, a common threshold for high-quality PROTAC building blocks . In contrast, other commercial analogs such as Conjugate 1 are often provided at lower typical purities (e.g., 95%) . In the context of PROTAC synthesis, where exact stoichiometric control is essential for efficient conjugation to the target-binding warhead, a 3% purity deficit can translate into a proportional decrease in expected yield and necessitate rigorous purification to remove unreacted species.

Chemical Biology PROTAC Synthesis Stoichiometry

Carboxylic Acid Terminal Group for Facile Amide Conjugation Chemistry

The SMILES string for cIAP1 Ligand-Linker Conjugates 14 reveals a terminal carboxylic acid group (-COOH) . This provides a robust handle for amide bond formation with amine-containing target ligands, a standard and high-yielding conjugation strategy in PROTAC design. Conjugate 15, its closest molecular analog, also possesses this functional handle , but alternative IAP ligand-linker conjugates (such as thalidomide-based CRBN conjugates) often require different activation strategies (e.g., click chemistry via azide/alkyne moieties), complicating direct comparison and synthesis workflows.

Click Chemistry Amidation Building Block

Optimal Application Scenarios for cIAP1 Ligand-Linker Conjugates 14 in Targeted Protein Degradation


Design of SNIPERs Targeting Cytosolic or Nuclear Proteins Where a Longer Linker is Required for Ternary Complex Geometry

When the target protein's degradation necessitates a larger separation between the cIAP1 E3 ligase and the target, the PEG3 linker of Conjugate 14 provides a longer, more flexible tether than the PEG2 linker of Conjugate 15 . This is supported by cross-study data showing that PEG3-linked SNIPERs (e.g., SNIPER(ABL)-39) achieve potent degradation (DC50 = 10 nM) . Researchers evaluating protein degradation of difficult-to-target proteins with deep binding pockets should prioritize Conjugate 14 for initial library synthesis.

High-Yield Synthesis of SNIPER Libraries for Structure-Activity Relationship (SAR) Studies

The specified >98% purity of Conjugate 14 ensures that precious target-binding warheads are not wasted in suboptimal coupling reactions caused by low-purity building blocks. In systematic SAR campaigns where dozens of PROTACs are synthesized in parallel, using a pure, defined starting conjugate reduces variance in yield and minimizes the risk of side products, leading to more reliable structure-degradation datasets.

Functional Comparison with XIAP-Directed Degraders

IAP ligand derivatization studies reveal that SNIPERs recruiting cIAP1 can exhibit distinct degradation kinetics and target selectivity compared to those recruiting XIAP . Conjugate 14 is the correct starting material for projects explicitly requiring cIAP1-dependent degradation, as opposed to using a ligand with a different IAP recruitment profile, enabling a direct functional comparison of cIAP1 vs. XIAP-mediated protein knockdown.

Procurement for In Vitro Proof-of-Concept for cIAP1-Based Degraders

For a researcher establishing whether a target can be degraded via cIAP1, Conjugate 14 offers a ready-to-conjugate option with a standard amide-amenable carboxylic acid handle . This avoids the need for multi-step de novo synthesis of the IAP ligand-linker module, accelerating the timeline from target identification to initial degradation data by weeks.

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